molecular formula C26H22N2O4 B14899290 Fmoc-N-Me-Phe(3-CN)-OH

Fmoc-N-Me-Phe(3-CN)-OH

Cat. No.: B14899290
M. Wt: 426.5 g/mol
InChI Key: PMAHMTYTKRJGSX-DEOSSOPVSA-N
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Description

The compound fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique properties, including its ability to form stable hydrogels. The fluorenylmethyloxycarbonyl group is a protective group used in peptide synthesis to protect the amino group of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using the fluorenylmethyloxycarbonyl group.

    Methylation: The phenylalanine is then methylated to introduce the N-methyl group.

    Cyanation: The phenyl ring is modified to introduce the cyanide group at the 3-position.

    Hydroxylation: Finally, the compound is hydroxylated to obtain the desired product.

Industrial Production Methods

Industrial production of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the cyanide group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide has numerous applications in scientific research:

    Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide involves its interaction with specific molecular targets. The fluorenylmethyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites. The cyanide group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds, stabilizing the compound in various environments.

Comparison with Similar Compounds

Similar Compounds

    Fluorenylmethyloxycarbonyl-phenylalanine: Lacks the N-methyl and cyanide groups.

    Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine: Lacks the cyanide group.

    Fluorenylmethyloxycarbonyl-phenylalanine(3-cyanide): Lacks the N-methyl group.

Uniqueness

Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide is unique due to the presence of both the N-methyl and cyanide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective reactions are required.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-3-(3-cyanophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

InChI

InChI=1S/C26H22N2O4/c1-28(24(25(29)30)14-17-7-6-8-18(13-17)15-27)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23-24H,14,16H2,1H3,(H,29,30)/t24-/m0/s1

InChI Key

PMAHMTYTKRJGSX-DEOSSOPVSA-N

Isomeric SMILES

CN([C@@H](CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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